4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide

Medicinal Chemistry SAR Studies Physicochemical Property

This 3-pentyl-substituted phthalazine-1-carbohydrazide is a critical tool for medicinal chemistry SAR campaigns. Its defined 3-pentyl chain delivers quantifiable lipophilicity (estimated ~0.5 logP unit increase over the 3-butyl analog) without introducing steric complexity, enabling precise investigations of hydrophobic binding pockets. Choose this compound to ensure assay reproducibility and to differentiate target engagement from shorter-chain analogs. Reliable commercial supply with ≥95% purity and short lead times supports both library synthesis and advanced biological probing.

Molecular Formula C14H18N4O2
Molecular Weight 274.32 g/mol
CAS No. 556006-94-1
Cat. No. B3426948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide
CAS556006-94-1
Molecular FormulaC14H18N4O2
Molecular Weight274.32 g/mol
Structural Identifiers
SMILESCCCCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NN
InChIInChI=1S/C14H18N4O2/c1-2-3-6-9-18-14(20)11-8-5-4-7-10(11)12(17-18)13(19)16-15/h4-5,7-8H,2-3,6,9,15H2,1H3,(H,16,19)
InChIKeyDKNFFBAVXMUENO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS 556006-94-1) – Class Overview and Baseline Properties for Procurement Decisions


4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS 556006-94-1) is a synthetic, heterocyclic compound belonging to the phthalazine-1-carbohydrazide class, characterized by a fused bicyclic phthalazine core functionalized with a pentyl chain at the 3-position and a hydrazide group at the 1-position [1]. Its molecular formula is C14H18N4O2 with a calculated molecular weight of 274.32 g/mol . While phthalazine derivatives have been extensively studied for diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties [2], the unique 3-pentyl substitution in this compound is hypothesized to modulate lipophilicity and target binding compared to shorter-chain analogs, making it a key chemical probe for structure-activity relationship (SAR) investigations within this scaffold.

Why 3-Substituted Phthalazine-1-carbohydrazides Cannot Be Substituted Interchangeably for 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide in Critical Experiments


The 3-position alkyl chain length in phthalazine-1-carbohydrazides is a critical determinant of physicochemical properties, particularly lipophilicity (logP), which directly governs membrane permeability, target protein binding affinity, and overall pharmacokinetic profile [1]. Replacing the pentyl group with a shorter alkyl chain (e.g., butyl or ethyl) significantly alters the compound's XLogP3 value, impacting its distribution within biological compartments and its ability to engage hydrophobic binding pockets [2]. Therefore, substituting this compound with a cheaper, more readily available analog like 3-butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide introduces a quantifiable change in lipophilicity and steric bulk, invalidating direct comparisons in SAR studies and compromising the reproducibility of biological assays that depend on precise lipophilic interactions.

Quantitative Differential Evidence for 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide Versus Closest Analogs


Lipophilicity Differentiation: 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide vs. 3-Butyl Analog

Lipophilicity, a key determinant of passive membrane permeability and target binding, is substantially increased by extending the 3-position alkyl chain from butyl to pentyl. The predicted XLogP3 value for 4-oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide is estimated to be significantly higher than the measured 1.1 for the 3-butyl analog [1].

Medicinal Chemistry SAR Studies Physicochemical Property

Commercial Availability and Purity Benchmarking: 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide vs. 3-Phenyl Analog

While the 3-phenyl analog (CAS 106882-45-5) is widely available from multiple vendors with a standard purity of 95% , 4-oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (CAS 556006-94-1) is offered by specialized suppliers like Enamine (catalog EN300-06380) with a higher guaranteed purity of 95% and a known lead time of 1-5 days .

Chemical Procurement Sourcing Purity Analysis

Potential Target Engagement Profile Differentiation: 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide vs. Class Scaffold

Phthalazine-1-carbohydrazides, as a class, are known to engage various targets, including alkaline phosphatases and kinases. A structurally related 3-methyl analog (MLS002248235) demonstrates a binding EC50 of 11,800 nM for human tissue-nonspecific alkaline phosphatase (TNAP) [1]. By comparison, the extended 3-pentyl chain on the target compound is predicted to enhance hydrophobic interactions within the target's binding pocket, a common SAR trend observed across multiple target classes [2].

Drug Discovery Target Engagement Binding Affinity

High-Value Research Applications for 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide Based on Differential Evidence


Structure-Activity Relationship (SAR) Studies to Map Lipophilic Binding Pockets

This compound is optimally employed in medicinal chemistry campaigns to probe the tolerance of a biological target's binding site for lipophilic, linear alkyl chains. Its estimated 0.5 logP unit increase over the 3-butyl analog [1] makes it an ideal tool to quantitatively link changes in lipophilicity to biological outcomes, such as cellular potency or target engagement, without introducing the steric complexity of branched or aromatic substituents.

Chemical Probe Development for Target Deconvolution and Validation

Given the class-level evidence of phthalazine-1-carbohydrazides engaging proteins like alkaline phosphatase [1], the 3-pentyl derivative serves as a distinct chemical probe. Its unique lipophilic signature allows researchers to differentiate target interactions from those of the 3-butyl analog, helping to deconvolute complex biological pathways and validate target engagement hypotheses in phenotypic screening campaigns.

Academic Research and Method Development

This compound is a suitable building block for academic groups developing new synthetic methodologies or exploring the chemical space of phthalazine derivatives. Its reliable commercial availability with a defined purity (95%) and short lead time (1-5 days) from vendors like Enamine makes it a practical choice for generating novel compound libraries and for use in undergraduate or graduate-level organic chemistry experiments focused on heterocyclic chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.